Lipophilicity Modulation via N‑Isopropyl vs. N‑Butan‑2‑yl Substitution
The N‑isopropyl derivative exhibits a lower calculated partition coefficient (cLogP ≈ 3.8) compared to the N‑butan‑2‑yl analog (cLogP ≈ 4.3), a difference of ~0.5 log units . This lipophilicity reduction is within the optimal range for CNS drug candidates (cLogP 2–4) and may reduce hERG and phospholipidosis risk compared to the more lipophilic butan‑2‑yl variant [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 |
| Comparator Or Baseline | N‑butan‑2‑yl analog (CAS 1158390‑87‑4): cLogP ≈ 4.3 |
| Quantified Difference | ΔcLogP ≈ –0.5 (lower lipophilicity for the N‑isopropyl derivative) |
| Conditions | In silico calculation using standard fragment-based methods (e.g., ChemDraw or Molinspiration) on the free base forms |
Why This Matters
Lower cLogP directly influences aqueous solubility and metabolic stability, providing a procurement rationale for the N‑isopropyl compound over its more lipophilic N‑butan‑2‑yl congener in CNS and oral drug programs.
- [1] Meanwell NA. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem Res Toxicol. 2011;24(9):1420–1456. View Source
